molecular formula C17H13FN4O3S B4292340 N-[(2E,5E)-5-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

N-[(2E,5E)-5-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

Cat. No.: B4292340
M. Wt: 372.4 g/mol
InChI Key: QCKYNIZEKGISDB-VGOFMYFVSA-N
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Description

N-[(2E,5E)-5-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is a complex organic compound that features a thiazolidinone ring fused with a pyrazole moiety. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E,5E)-5-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide typically involves the condensation of 1-acetyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde with thiazolidin-4-one derivatives under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are commonly used. The reaction mixture is usually heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2E,5E)-5-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2E,5E)-5-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2E,5E)-5-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-3-bromo-benzamide
  • 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide

Uniqueness

N-[(2E,5E)-5-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thiazolidinone ring with a pyrazole moiety sets it apart from other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

N-[(5E)-5-[[1-acetyl-3-(4-fluorophenyl)pyrazol-4-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3S/c1-9(23)19-17-20-16(25)14(26-17)7-12-8-22(10(2)24)21-15(12)11-3-5-13(18)6-4-11/h3-8H,1-2H3,(H,19,20,23,25)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKYNIZEKGISDB-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)F)C(=O)C)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C\C2=CN(N=C2C3=CC=C(C=C3)F)C(=O)C)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2E,5E)-5-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2E,5E)-5-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Reactant of Route 3
Reactant of Route 3
N-[(2E,5E)-5-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Reactant of Route 4
Reactant of Route 4
N-[(2E,5E)-5-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

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